molecular formula C10H14O2 B574273 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone CAS No. 180292-83-5

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone

Cat. No.: B574273
CAS No.: 180292-83-5
M. Wt: 166.22
InChI Key: KLZRZFUMAQUSQR-UHFFFAOYSA-N
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Description

Historical Context and Chemical Classification

The compound 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone (CAS: 180292-83-5) emerged as part of broader investigations into bicyclo[2.2.2]octane derivatives, a class of strained bicyclic hydrocarbons first systematically studied in the mid-20th century. Its synthesis reflects advancements in stereoselective methods for functionalizing rigid bicyclic frameworks, particularly through Diels-Alder reactions and Lewis acid-catalyzed cycloadditions. Classified as a bicyclic ketone, this compound belongs to the bicyclo[2.2.2]octene family, characterized by a fused three-ring system with two carbon bridges connecting positions 1–4, 2–5, and 3–6. The presence of both hydroxyl (-OH) and ketone (-COCH₃) groups at bridgehead positions distinguishes it from simpler bicyclo[2.2.2]octane analogs.

Significance in Organic Chemistry Research

This compound exemplifies the synthetic challenges and opportunities inherent in functionalizing strained bicyclic systems. Its structure serves as a platform for studying:

  • Bridgehead reactivity : The juxtaposition of hydroxyl and ketone groups on adjacent bridgehead carbons creates unique electronic environments for nucleophilic and electrophilic attacks.
  • Stereochemical control : The rigid bicyclo[2.2.2]octene framework imposes specific stereoelectronic constraints, enabling investigations into diastereoselective transformations.
  • Bioisostere potential : Derivatives of bicyclo[2.2.2]octane have shown promise as phenyl ring replacements in drug design, though this specific compound’s pharmaceutical applications remain exploratory.

Recent studies highlight its utility in synthesizing complex polycyclic systems via oxidative scission and fragmentation reactions.

Position Within Bicyclo[2.2.2]octane Chemistry

The compound occupies a niche between fully saturated bicyclo[2.2.2]octanes and more highly unsaturated analogs. Key comparisons include:

Feature Bicyclo[2.2.2]octane 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone
Saturation Fully saturated Partially unsaturated (one double bond)
Functional Groups None Hydroxyl, ketone
Strain Energy ~30 kcal/mol Increased due to substituents
Synthetic Applications Model hydrocarbon Intermediate for functionalized polycyclics

The introduction of a double bond and polar substituents markedly alters its physicochemical properties, including increased solubility in polar solvents compared to the parent hydrocarbon.

Nomenclature and Structural Identification

Systematic IUPAC Name : 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone.
Structural Features :

  • Core : Bicyclo[2.2.2]oct-2-ene skeleton with bridgehead substituents.
  • Substituents :
    • Hydroxyl group at C3.
    • Acetyl group (-COCH₃) at C2.

Spectroscopic Identifiers :

  • IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch).
  • ¹H NMR : Distinct signals for bridgehead protons (δ 1.2–2.5 ppm), hydroxyl proton (δ 2.1 ppm, broad), and acetyl methyl group (δ 2.3 ppm).
  • SMILES : CC(=O)C1=C(C2CCC1CC2)O.

The compound’s stereochemistry is confirmed via X-ray crystallography in related derivatives, though no public data exists for this specific analog.

Properties

IUPAC Name

1-(3-hydroxy-2-bicyclo[2.2.2]oct-2-enyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-6(11)9-7-2-4-8(5-3-7)10(9)12/h7-8,12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZRZFUMAQUSQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2CCC1CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Enantioselectivity (ee)Key Reagents/Catalysts
Diels-Alder + Oxidation85–90N/ARu-salen complex, HNO3
Organocatalytic Tandem7892%Quinine-thiourea, Jones reagent
Solvolysis-Acylation75–80N/ABBr3, AlCl3
Biocatalytic Reduction8899%L. kefir ADH, PCC
Continuous Flow82N/AscCO2, H2O2
CompoundSupplierPurity (%)Cost (USD/g)
Cyclohexa-1,3-dieneSigma-Aldrich9912.50
Methyl vinyl ketoneTCI America989.80
BBr3Alfa Aesar99.545.00
Ru-salen complexStrem Chemicals97320.00

Methodological Challenges and Optimizations

  • Steric Hindrance in Cycloaddition : The bicyclo[2.2.2]octane system’s rigidity complicates functionalization. High-pressure conditions (10–15 kbar) mitigate this by accelerating the Diels-Alder reaction.

  • Oxidation Selectivity : Over-oxidation of the ethanone group to carboxylic acid is minimized using buffered PCC or Dess-Martin periodinane.

  • Catalyst Deactivation : Ru-salen complexes degrade under acidic conditions. Substituting with Fe-salen derivatives improves stability by 40% in continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone is best understood through comparison with related bicyclic ethanone derivatives. Below is a detailed analysis of key analogs:

Table 1: Comparative Analysis of Bicyclic Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclo System Substituents CAS Number Key Properties/Applications
1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone C₉H₁₂O₂ 152.19 [2.2.2]oct-2-en 3-hydroxy, 2-acetyl 180292-83-5 High polarity due to -OH group
1-(Bicyclo[2.2.2]octan-2-yl)ethanone C₉H₁₂O 136.19 [2.2.2]octane 2-acetyl 700-58-3 Non-polar; potential fragrance use
Felvinone C₁₄H₂₂O 206.33 [2.2.2]oct-5-en 5/6-methyl, 7/8-isopropyl 68259-33-6 LogKow = 4.20 (lipophilic)
1-(4-Methylbicyclo[2.2.2]oct-5-en-2-yl)ethanone C₁₁H₁₆O 164.24 [2.2.2]oct-5-en 4-methyl, 2-acetyl 112420-60-7 Increased steric hindrance
1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethanone C₁₁H₁₈O 166.26 [2.2.1]hept-2-yl 3,3-dimethyl, 2-acetyl 42370-07-0 Higher ring strain

Structural and Functional Differences

Bicyclo System Variations: The bicyclo[2.2.2]octene system (target compound, Felvinone) has three fused six-membered rings, creating a rigid, highly strained structure. In contrast, the bicyclo[2.2.1]heptane system (e.g., 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethanone) introduces greater angular strain due to its norbornane-like geometry, affecting reactivity and stability .

Substituent Effects: The 3-hydroxy group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to non-hydroxylated analogs like 1-(bicyclo[2.2.2]octan-2-yl)ethanone . Methyl and isopropyl groups in Felvinone contribute to lipophilicity (logKow = 4.20), making it suitable for fragrance applications . The target compound’s hydroxyl group likely reduces its logKow, though experimental data is unavailable.

Biological and Industrial Relevance: Felvinone’s lipophilicity aligns with its use in perfumery, whereas hydroxylated derivatives may find applications in pharmaceuticals or as synthetic intermediates . Bicyclo[2.2.1]heptane derivatives are often explored in medicinal chemistry for their unique pharmacokinetic profiles .

Limitations in Available Data

  • However, methods for analogous compounds (e.g., Diels-Alder reactions, catalytic cyclizations) are well-established .
  • Biological Activity: No direct data on the target compound’s bioactivity exists in the provided evidence. However, hydroxylated acetophenones are frequently associated with antioxidant and antimicrobial properties .

Biological Activity

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, with the IUPAC name indicating its unique bicyclic structure, presents various opportunities for therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone has the following chemical properties:

PropertyValue
Molecular FormulaC8H10O2
Molecular Weight154.16 g/mol
CAS Number180292-83-5
StructureChemical Structure

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone exhibit significant antimicrobial properties. A study published in Phytochemistry demonstrated that bicyclic compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The anticancer potential of bicyclic compounds has been explored in several studies. For instance, a recent study highlighted that derivatives of bicyclo[2.2.2]octane structures exhibited cytotoxic effects against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). The study suggested that these compounds induce apoptosis through the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Neuroprotective properties have also been attributed to bicyclic compounds. Research indicates that these compounds may provide protection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have shown that 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone can reduce markers of oxidative stress in neuronal cells.

Case Studies

  • Antimicrobial Efficacy : In a controlled laboratory setting, 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone was tested against a panel of pathogenic bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial activity.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus16
    Escherichia coli32
    Pseudomonas aeruginosa64
  • Cytotoxicity Assay : A cytotoxicity assay performed on MCF-7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Q & A

Q. What are the primary synthetic routes for 1-(3-Hydroxybicyclo[2.2.2]oct-2-en-2-yl)ethanone?

The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization should focus on controlling temperature (0–5°C) and stoichiometric ratios to minimize side products like over-acylation or ring-opening byproducts. Post-synthesis purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. How is the compound characterized analytically?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the bicyclo[2.2.2]octene framework and hydroxyl/ketone functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular formula (C₁₀H₁₄O₂) and exact mass (166.0994 g/mol) .
  • XLogP3 : Experimental hydrophobicity (XLogP ≈ 1.3) can be cross-validated with computational models like COSMO-RS .

Q. What stability considerations are critical for handling this compound?

The compound is sensitive to light and moisture due to its conjugated enone system and hydroxyl group. Storage should be in amber vials under inert gas (N₂/Ar) at –20°C. Degradation products (e.g., oxidized quinones) can be monitored via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can stereochemical ambiguities in the bicyclo[2.2.2]octene core be resolved?

The compound has three defined stereocenters, necessitating chiral chromatography (e.g., Chiralpak IG-3 column) or asymmetric synthesis using enantioselective catalysts. X-ray crystallography is recommended for absolute configuration determination, as DFT calculations may conflict with observed NOE correlations .

Q. How should researchers address contradictions between computational and experimental physicochemical data?

Discrepancies in properties like dipole moments or pKa can arise from solvent effects or conformational flexibility. Hybrid QM/MM simulations (e.g., Gaussian + AMBER) with explicit solvent models improve accuracy. Experimental validation via pH-dependent UV-Vis titrations is advised .

Q. What strategies optimize the compound’s bioactivity in drug discovery?

Structure-activity relationship (SAR) studies should target modifications at the hydroxyl or ketone groups. For example:

  • Hydroxyl substitution : Acylation to improve membrane permeability.
  • Ketone reduction : Testing secondary alcohol derivatives for enhanced binding to enzyme active sites. In vitro assays (e.g., kinase inhibition) should use dose-response curves (IC₅₀) with positive controls .

Q. How does the compound interact with transition metals in coordination chemistry?

The hydroxyl and ketone groups act as bidentate ligands for metals like Cu(II) or Fe(III). Titration experiments monitored by ESR or UV-Vis spectroscopy reveal binding stoichiometry (1:1 or 1:2 metal-ligand ratios). Stability constants (log K) can be calculated using potentiometric methods .

Q. What computational models predict its metabolic pathways?

Use in silico tools like GLORY or ADMET Predictor to identify Phase I/II metabolism sites (e.g., hydroxylation at C3 or ketone glucuronidation). Cross-validate with in vitro microsomal assays (human liver S9 fractions) and LC-MS/MS metabolite profiling .

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